molecular formula C9H10ClNO B13313790 4-chloro-7-methoxy-2,3-dihydro-1H-indole

4-chloro-7-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13313790
M. Wt: 183.63 g/mol
InChI Key: IRORINLLHKWNLM-UHFFFAOYSA-N
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Description

4-chloro-7-methoxy-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methoxy-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this compound, specific starting materials and conditions are optimized to introduce the chloro and methoxy substituents at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-chloro-7-methoxy-2,3-dihydro-1H-indole has been explored for its potential in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole: Known for its anticancer properties.

    1-alkyl-2-chloro-1H-indole-3-carbaldehyde: Used in the synthesis of biologically active molecules.

Uniqueness

4-chloro-7-methoxy-2,3-dihydro-1H-indole stands out due to its specific chloro and methoxy substituents, which can enhance its biological activity and chemical reactivity. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-7-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-3,11H,4-5H2,1H3

InChI Key

IRORINLLHKWNLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCN2

Origin of Product

United States

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